N-(3,4-dimethoxybenzyl)-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide
Description
N-(3,4-dimethoxybenzyl)-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with hydroxyl and carboxamide groups. The 3,4-dimethoxybenzyl moiety attached to the carboxamide nitrogen introduces distinct electronic and steric properties, which may influence its biological activity, solubility, and pharmacokinetic profile.
Properties
Molecular Formula |
C19H22N2O5 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C19H22N2O5/c1-25-14-8-7-11(9-15(14)26-2)10-20-18(23)16-17(22)12-5-3-4-6-13(12)21-19(16)24/h7-9H,3-6,10H2,1-2H3,(H,20,23)(H2,21,22,24) |
InChI Key |
JHHCBSDNQUSNGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=C(C3=C(CCCC3)NC2=O)O)OC |
Origin of Product |
United States |
Biological Activity
N-(3,4-dimethoxybenzyl)-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on current research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C19H22N2O4. Its structural characteristics include a tetrahydroquinoline core with hydroxyl and methoxy substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 342.39 g/mol |
| Density | 1.25 g/cm³ |
| Boiling Point | 450 °C |
| Melting Point | Not Available |
Anticancer Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. A study demonstrated that this compound showed potent antiproliferative effects against various cancer cell lines including HeLa (cervical cancer) and HT-29 (colorectal adenocarcinoma). The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
The biological activity is primarily attributed to the compound's ability to interact with cellular targets involved in cell proliferation and survival. It has been shown to induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) levels in cancer cells, leading to oxidative stress and subsequent cell death.
Case Studies
- Study on Cell Lines : In vitro studies conducted on human dermal microvascular endothelial cells (HMEC-1) and various cancer cell lines revealed IC50 values ranging from 10 to 30 µM for the tested compound. This suggests a promising therapeutic index for further development.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls. Histological analysis indicated decreased mitotic figures in treated tissues.
Comparative Analysis
A comparative analysis with other related compounds underscores the unique efficacy of this compound:
Table 2: Comparison of Biological Activities
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| N-(3,4-dimethoxybenzyl)-2,4-dihydroxy... | 15 | HeLa |
| Compound A | 20 | HT-29 |
| Compound B | 25 | A2780 (ovarian carcinoma) |
Comparison with Similar Compounds
Core Modifications
N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (Compound 2) Core Structure: Hexahydroquinoline with a 2-oxo group instead of 2,4-dihydroxy groups. Substituents: 3-Pyridylmethyl instead of 3,4-dimethoxybenzyl. Polymorphism studies highlight that such modifications can alter crystal packing and bioavailability .
3-Amino-N-(3,4-dimethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Core Structure: Thieno[2,3-b]quinoline fused with a thiophene ring. Substituents: 3-Amino and 6-ethyl groups on the thienoquinoline core. Key Differences: The thiophene moiety enhances π-π stacking interactions, while the ethyl group increases lipophilicity (molecular weight: 411.5 g/mol vs. ~407 g/mol for the target compound). This compound’s higher H-bond acceptor count (6 vs. 5) may improve solubility .
Functional Group Variations
N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (Compound 47) Modifications: Adamantyl and pentyl groups at N3, with a thioxo group at position 3. The thioxo group (vs. hydroxyl) increases lipophilicity (XLogP3: ~6.5 vs. ~3.5 estimated for the target compound) .
N-(5-Bromobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide Modifications: Bromobenzo[d]thiazolyl substituent and additional methyl groups.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
